Cas no 469-13-6 (2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one)
469-13-6 structure
Product Name:2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one
CAS-Nr.:469-13-6
MF:C27H42O5
MW:446.619389057159
CID:930605
PubChem ID:303607
Update Time:2025-04-19
2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one
- (25R)-C-homo-12a-oxa-3β-hydroxy-5α-spirostan-12-one
- 2-hydroxy-4a,5',7a,8-tetramethylicosahydrospiro[furo[2',3':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2'-pyran]-6(1H)-one
- AC1L7340
- NCI60_001613
- Spiro(9H-furo(2',3':4,5)cyclopenta(1,2-b)naphth(2,1-d)oxepin-9,2'-(2H)pyran)-6(1H)-one, eicosahydro-2-hydroxy-4a,5',7a,8-tetramethyl-
- Spiro[9H-furo[2',3':4,5]cyclopenta[1,2-b]naphth[2,1-d]oxepin-9,2'-[2H]pyran]-6(1H)-one, eicosahydro-2-hydroxy-4a,5',7a,8-tetramethyl-
- CHEMBL1970232
- DTXSID90963690
- 2-Hydroxy-4a,5',7a,8-tetramethylhexadecahydrospiro[furo[2',3':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2'-oxan]-6(1H)-one
- hydroxy-5'-tetramethyl-spiro[[?]-2,2'-tetrahydropyran]one
- 469-13-6
- NSC192734
- NSC-192734
-
- Inchi: 1S/C27H42O5/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)32-26(21,24)4/h15-22,24,28H,5-14H2,1-4H3
- InChI-Schlüssel: SIDPZFOCVWRMEX-UHFFFAOYSA-N
- Lächelt: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CCC4CC(CCC4(C)C3CC(=O)OC12C)O
Berechnete Eigenschaften
- Genaue Masse: 446.30336
- Monoisotopenmasse: 446.303
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 0
- Komplexität: 784
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 12
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topologische Polaroberfläche: 65Ų
Experimentelle Eigenschaften
- Dichte: 1.18
- Siedepunkt: 586°C at 760 mmHg
- Flammpunkt: 191.5°C
- Brechungsindex: 1.557
- PSA: 64.99
- LogP: 4.69930
2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one Verwandte Literatur
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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